molecular formula C8H15IO B14443945 3-Iodooctan-2-one CAS No. 73746-49-3

3-Iodooctan-2-one

Cat. No.: B14443945
CAS No.: 73746-49-3
M. Wt: 254.11 g/mol
InChI Key: TYVWXCCVZJWMTK-UHFFFAOYSA-N
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Description

3-Iodooctan-2-one is an organic compound with the molecular formula C8H15IO It is a derivative of octanone, where an iodine atom is attached to the third carbon atom of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodooctan-2-one can be synthesized through several methods. One common approach involves the iodination of octan-2-one. This process typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Iodooctan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Reduction: Formation of 3-iodooctan-2-ol.

    Oxidation: Formation of 3-iodooctanoic acid.

Scientific Research Applications

3-Iodooctan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodooctan-2-one involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can form hydrogen bonds and undergo nucleophilic attack, making it a versatile intermediate in organic reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Iodooctane: An isomer where the iodine atom is attached to the second carbon atom.

    2-Iodo-1-octanol: An alcohol derivative with the iodine atom on the second carbon and a hydroxyl group on the first carbon.

    1-Iodooctane: An isomer with the iodine atom on the first carbon atom.

Uniqueness

3-Iodooctan-2-one is unique due to the presence of both an iodine atom and a carbonyl group, which confer distinct reactivity patterns. This combination allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Its specific structure also influences its physical properties, such as boiling point and solubility, distinguishing it from other iodinated octane derivatives.

Properties

CAS No.

73746-49-3

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

3-iodooctan-2-one

InChI

InChI=1S/C8H15IO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3

InChI Key

TYVWXCCVZJWMTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C)I

Origin of Product

United States

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